molecular formula C7H4F4O2 B2478102 2-Fluoro-6-(trifluoromethoxy)phenol CAS No. 942618-24-8

2-Fluoro-6-(trifluoromethoxy)phenol

Cat. No.: B2478102
CAS No.: 942618-24-8
M. Wt: 196.101
InChI Key: OENLDLKWOLIXAM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: For instance, the desulfurization-fluorination method can be employed, using reagents such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alkylated or acylated derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethoxy)phenol
  • 4-(trifluoromethyl)phenol

Comparison: 2-Fluoro-6-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-Fluoro-6-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms significantly alters the physicochemical properties of organic molecules, potentially enhancing their biological activity compared to their non-fluorinated counterparts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7H4F4O2
  • Molecular Weight : 210.1 g/mol

Structural Features

FeatureDescription
Fluorine Atoms Three trifluoromethoxy groups
Functional Groups Hydroxyl (-OH), Fluoro (F)
Aromatic System Phenolic ring

The presence of multiple fluorine atoms contributes to increased lipophilicity and metabolic stability, which can enhance the compound's bioavailability and efficacy.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group is believed to influence the compound's binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethoxy substitutions have shown promising activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In a comparative analysis, the minimum inhibitory concentration (MIC) values for related compounds were documented as follows:

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Compound A15.625Staphylococcus aureus
Compound B62.5Escherichia coli

Anti-Cancer Activity

Fluorinated phenols have been investigated for their potential anti-cancer properties. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For example, studies indicate that certain fluorinated compounds can inhibit the RET receptor tyrosine kinase, which is implicated in various cancers.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several fluorinated phenols, including derivatives similar to this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 15 μg/mL against resistant strains.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that fluorinated phenolic compounds could induce apoptosis through the activation of caspase pathways. Compounds similar to this compound exhibited IC50 values in the low micromolar range.
  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth. Results indicated competitive inhibition with Ki values suggesting strong binding affinity.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Fluorinated compounds can exhibit unique toxicological profiles due to their metabolic pathways. Studies have highlighted concerns regarding the accumulation of fluorinated metabolites and their potential toxicity.

Properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLDLKWOLIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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